2-Fluorobenzyl chloride
Overview
Description
Mechanism of Action
Target of Action
2-Fluorobenzyl chloride is a versatile reagent used in organic synthesis. It primarily targets molecules that can undergo nucleophilic substitution reactions . The chlorine atom in the molecule serves as a good leaving group, making it susceptible to attack by nucleophiles.
Mode of Action
The mode of action of this compound involves a nucleophilic substitution reaction . In this reaction, a nucleophile, which is a species rich in electron density, attacks the carbon atom bonded to the chlorine atom. This leads to the displacement of the chlorine atom and the formation of a new bond with the nucleophile .
Biochemical Pathways
For instance, it can react with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate which on ring closure yields heteroannulated oxazinone .
Result of Action
The result of this compound’s action is the formation of new organic compounds through nucleophilic substitution reactions . For example, it has been used in the preparation of 3-(N-Hydroxycarbamimidoyl)-benzoic acid methyl ester .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can be affected by the solvent used, temperature, and the presence of catalysts. It should be stored in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
2-Fluorobenzyl chloride is known to participate in various biochemical reactions. It is often involved in nucleophilic substitution reactions . The compound can react with different enzymes, proteins, and other biomolecules, although the specific interactions depend on the biochemical context .
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific molecular mechanism of action depends on the biochemical context and the specific biomolecules that this compound interacts with .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It can interact with different enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
This compound can be transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is possible that the compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
2-Fluorobenzyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of fluorobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .
Industrial production methods often involve the chlorination of fluorotoluene. This process requires careful control of reaction conditions to ensure selective chlorination at the benzylic position .
Chemical Reactions Analysis
2-Fluorobenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing fluorine atom, which makes the benzylic carbon more susceptible to nucleophilic attack.
Reduction: Reduction of this compound can yield 2-fluorotoluene using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-Fluorobenzyl chloride is utilized in various scientific research applications:
Comparison with Similar Compounds
2-Fluorobenzyl chloride can be compared to other benzyl halides, such as:
Benzyl chloride: Lacks the electron-withdrawing fluorine atom, making it less reactive towards nucleophiles.
4-Fluorobenzyl chloride: The fluorine atom is positioned para to the chloromethyl group, affecting its reactivity and steric properties.
3-Fluorobenzyl chloride: The fluorine atom is positioned meta to the chloromethyl group, influencing its chemical behavior differently compared to this compound.
This compound is unique due to the ortho positioning of the fluorine atom, which significantly impacts its reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
1-(chloromethyl)-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBRMRJUKNQBMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059838 | |
Record name | 2-Fluorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345-35-7 | |
Record name | 2-Fluorobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(chloromethyl)-2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluorobenzyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-(chloromethyl)-2-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Fluorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-chloro-2-fluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.873 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-fluorobenzyl chloride in the synthesis of Prasugrel?
A: this compound serves as a crucial building block in the multi-step synthesis of Prasugrel [, ]. It is first reacted with cyclopropanecarbonitrile in the presence of magnesium to form a Grignard reagent. This Grignard reagent then undergoes further reaction to ultimately yield α-cyclopropylcarbonyl-2-fluorobenzyl chloride. This intermediate is subsequently condensed with 2-oxo-2,4,5,6,7,7α-hexahydrothieno[3,2-c]pyridine to form a precursor to Prasugrel [, ].
Q2: Why is this specific synthetic route using this compound advantageous?
A: The research highlights several advantages of this synthetic approach compared to previous methods. Firstly, it utilizes milder reaction conditions []. Secondly, it involves fewer steps, making the synthesis more efficient [, ]. Lastly, this method employs less toxic reagents and solvents, aligning with green chemistry principles []. These factors contribute to a higher overall yield, making this route potentially more suitable for large-scale industrial production of Prasugrel [].
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